Desmosterol-d6

Beschreibung

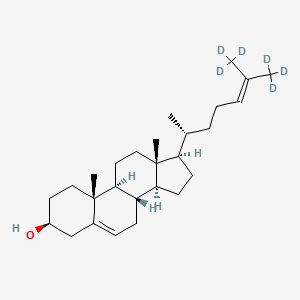

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSXSVCZWQODGV-QSOBUISFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Desmosterol-d6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmosterol-d6 is a deuterated form of desmosterol, a critical intermediate in the Bloch pathway of cholesterol biosynthesis.[1] Due to its structural similarity to cholesterol, differing only by a double bond at position C24, desmosterol plays a significant role in various biological processes.[1] Desmosterol itself is an endogenous ligand for Liver X Receptors (LXRs) and an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) processing, making it a key regulator of lipid homeostasis.[1][2] Its deuterated isotopologue, this compound, serves as an invaluable tool in biomedical research, primarily as an internal standard for the accurate quantification of endogenous desmosterol and other sterols in biological samples using mass spectrometry-based techniques.

Chemical Structure and Properties

This compound is chemically named cholesta-5,24-dien-26,26,26,27,27,27-d6-3β-ol. The six deuterium atoms are located on the terminal methyl groups of the side chain, providing a stable isotopic label with a mass shift that is readily detectable by mass spectrometry.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₈D₆O | |

| Molecular Weight | 390.7 g/mol | |

| CAS Number | 1246298-67-8 | |

| Appearance | Solid/Powder | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in ethanol and dimethylformamide (DMF) | |

| Purity | Typically >99% |

Biological Role and Signaling Pathways

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

Cholesterol Biosynthesis (Bloch Pathway)

The following diagram illustrates the final step of the Bloch pathway, where this compound would behave identically to endogenous desmosterol.

Caption: Final step of the Bloch pathway of cholesterol synthesis.

Regulation of Lipid Metabolism via LXR and SREBP

Desmosterol acts as an endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by desmosterol, LXRs form heterodimers with Retinoid X Receptors (RXRs) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby upregulating their expression. These target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis.

Concurrently, desmosterol inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that promotes the expression of genes involved in cholesterol biosynthesis and uptake. This dual action of desmosterol—activating LXR and inhibiting SREBP-2—provides a sophisticated mechanism for maintaining cellular cholesterol balance.

Caption: Desmosterol's dual role in activating LXR and inhibiting SREBP pathways.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of desmosterol and other sterols. Its use corrects for variability in sample preparation and instrument response, ensuring accurate and precise measurements.

General Experimental Workflow for Sterol Quantification

The following diagram outlines a typical workflow for the quantification of sterols from biological samples using this compound as an internal standard.

Caption: A typical workflow for sterol analysis using an internal standard.

Detailed Methodologies

1. Sample Preparation from Human Plasma

-

Spiking: To 25 µL of plasma, add a known amount of this compound and Cholesterol-d7 (if also quantifying cholesterol) as internal standards.

-

Saponification: Add 50% potassium hydroxide solution, mix thoroughly, and incubate at 70°C for 60 minutes to hydrolyze sterol esters.

-

Extraction: After incubation, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (pH 6.8) and mix well. Centrifuge at 2000 x g for 10 minutes.

-

Collection: Transfer the upper organic (hexane) phase to a new tube. Re-extract the lower aqueous layer with an additional 1 mL of hexane and combine the organic phases.

-

Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C. Reconstitute the dried residue in ethanol for LC-MS analysis.

2. LC-MS/MS Analysis of Desmosterol

-

Chromatography:

-

Column: A reversed-phase column, such as a Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm), is commonly used.

-

Mobile Phase: A gradient of methanol and water is often employed. For example, starting with 85% methanol and ramping up to 100%.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is frequently used for sterol analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Desmosterol transition: m/z 367.4 → 147.1

-

This compound transition: m/z 373.3 → (a specific fragment ion, which would be determined during method development)

-

-

Calibration: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with 1/concentration² weighting is often used.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters from published methods utilizing this compound as an internal standard.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Calibration Curve Range | 0.1 - 10 µg/mL | Human Plasma | UPLC-MS/MS | |

| Monitored Ion (Desmosterol) | m/z 367.3 | Human Plasma | LC-APCI-MS | |

| Monitored Ion (this compound) | m/z 373.3 | Human Plasma | LC-APCI-MS | |

| Internal Standard Concentration | 250 ng per sample | Brain Tissue | LC-APCI-MS | |

| LC Column | Ascentis Express C18 (15 cm x 4.6 mm, 2.7 µm) | Brain Tissue | LC-APCI-MS | |

| Mobile Phase | Isocratic 100% Methanol | Brain Tissue | LC-APCI-MS |

Conclusion

This compound is an essential tool for researchers in the fields of lipidomics, neuroscience, and drug development. Its use as an internal standard enables the reliable quantification of desmosterol and related sterols, providing crucial insights into cholesterol metabolism and its dysregulation in various diseases. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful implementation of this compound in laboratory settings.

References

The Role of Desmosterol-d6 in Elucidating the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmosterol-d6 and its critical application in the study of the cholesterol biosynthesis pathway. It details the biochemical context of its unlabeled counterpart, desmosterol, and outlines the principles and protocols for using the stable isotope-labeled standard in quantitative mass spectrometry-based analysis.

Introduction: Desmosterol in the Cholesterol Biosynthesis Pathway

Cholesterol, an essential lipid for mammalian cell structure and function, is synthesized through a complex series of enzymatic reactions. Two major routes, the Bloch and the Kandutsch-Russell pathways, lead to its formation. Desmosterol (cholesta-5,24-dien-3β-ol) is a pivotal intermediate, serving as the immediate precursor to cholesterol in the Bloch pathway.[1][2][3] The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).[4][5]

Due to its position in the pathway, the concentration of desmosterol can provide significant insights into the dynamics of cholesterol synthesis and metabolism. Aberrant levels of desmosterol are associated with various physiological and pathological states, including developmental disorders like Smith-Lemli-Opitz Syndrome (SLOS) and neurodegenerative diseases such as Alzheimer's disease. Therefore, accurate quantification of desmosterol is paramount for both basic research and clinical diagnostics.

Core Principle: Isotope Dilution Mass Spectrometry

To achieve precise and accurate quantification of endogenous molecules like desmosterol in complex biological matrices, stable isotope dilution mass spectrometry (SID-MS) is the gold standard methodology. This technique relies on the use of a stable isotope-labeled internal standard, such as this compound.

This compound is chemically identical to endogenous desmosterol but is heavier due to the incorporation of six deuterium atoms. When a known amount of this compound is "spiked" into a biological sample at the beginning of the preparation process, it mixes with the endogenous desmosterol. Throughout the extraction, purification, and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometer signal of the endogenous (light) desmosterol to the (heavy) this compound, an accurate concentration can be calculated, effectively correcting for experimental variability.

Biochemical Pathway and Analytical Workflow

The following diagrams illustrate the biochemical context of desmosterol and the general workflow for its quantification using this compound.

Quantitative Data for Mass Spectrometry

The accurate detection of desmosterol and its deuterated standard requires specific instrument settings. The following tables provide typical mass-to-charge ratios (m/z) used in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Table 1: LC-MS/MS Parameters for Desmosterol Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Method Reference |

|---|---|---|---|---|

| Desmosterol | Positive APCI | 367.4 | 147.1 | |

| Desmosterol | Positive ESI | 367.3 | - | |

| This compound | Positive ESI | 373.3 | - |

APCI: Atmospheric Pressure Chemical Ionization; ESI: Electrospray Ionization. Product ions are for Multiple Reaction Monitoring (MRM) experiments, which provide higher specificity.

Table 2: GC-MS Parameters for TMS-Derivatized Desmosterol

| Analyte (as TMS-ether) | Monitored Ion (m/z) | Description | Method Reference |

|---|---|---|---|

| Desmosterol | 441 | [M+-CH3] | |

| This compound | 447 | [M+-CH3] |

TMS: Trimethylsilyl. Derivatization is often required for GC-MS to improve volatility and chromatographic behavior.

Detailed Experimental Protocol: Quantification of Desmosterol in Human Plasma

This protocol is a representative method synthesized from established procedures for sterol analysis using LC-MS.

A. Materials and Reagents

-

Human plasma collected in EDTA tubes

-

This compound (internal standard), 10 µg/mL in ethanol

-

50% (w/v) Potassium Hydroxide (KOH)

-

Phosphate-Buffered Saline (PBS), pH 6.8

-

Hexane, HPLC grade

-

Ethanol, HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

B. Sample Preparation

-

Aliquoting: Thaw frozen plasma samples on ice. Pipette 25 µL of plasma into a 4 mL glass tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the 10 µg/mL this compound solution to each plasma sample. Vortex briefly.

-

Saponification: Add 100 µL of 50% KOH solution to each tube. Vortex thoroughly. Incubate the samples in a water bath at 70°C for 60 minutes to hydrolyze steryl esters to their free sterol forms.

-

Liquid-Liquid Extraction (LLE):

-

After incubation, allow the tubes to cool to room temperature.

-

Add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

-

Cap the tubes and vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

-

Collection of Organic Phase: Carefully transfer the upper organic (hexane) layer containing the sterols to a new clean glass tube using a Pasteur pipette.

-

Re-extraction: Add an additional 1 mL of hexane to the original tube, vortex, and centrifuge again. Combine this second hexane extract with the first.

-

Drying: Evaporate the pooled organic solvents to complete dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 85% methanol in water) and transfer to an autosampler vial for LC-MS analysis.

C. LC-MS/MS Analysis

-

Chromatographic System: A UPLC or HPLC system.

-

Column: A reverse-phase C18 or similar column (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: Water/Methanol (50:50, v/v)

-

Mobile Phase B: Methanol

-

Gradient: A suitable gradient to separate desmosterol from other sterols, such as starting at 85% B for several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Positive ion mode using APCI or ESI.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) using the mass transitions listed in Table 1.

D. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled desmosterol and a fixed concentration of this compound. Process these standards alongside the unknown samples.

-

Quantification: Plot the ratio of the peak area of desmosterol to the peak area of this compound against the concentration of the calibration standards. Use the resulting linear regression to calculate the concentration of desmosterol in the unknown plasma samples.

References

- 1. Desmosterol - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desmosterol and DHCR24: unexpected new directions for a terminal step in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Desmosterol-d6 as a Deuterated Internal Standard in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Desmosterol-d6 as a deuterated internal standard in quantitative mass spectrometry. It provides a comprehensive overview of its application, particularly in the precise measurement of desmosterol and other sterols, crucial for research in metabolic diseases, neurodegenerative disorders, and drug development. This document details the underlying principles, experimental protocols, and data interpretation, serving as an essential resource for enhancing the accuracy and robustness of analytical methods.

Introduction: The Imperative for Accuracy in Quantitative Analysis

In quantitative mass spectrometry, especially when analyzing complex biological matrices, achieving high accuracy and precision is paramount. Analytical variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] The use of an internal standard (IS) is a fundamental strategy to correct for these variations. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[2]

Deuterated internal standards, which are isotopically labeled analogs of the analyte with one or more hydrogen atoms replaced by deuterium, are widely regarded as the gold standard for quantitative bioanalysis.[1] Their near-identical chemical behavior to the unlabeled analyte ensures they co-elute and experience similar ionization efficiencies, effectively compensating for analytical inconsistencies.[2] this compound, a deuterated form of desmosterol, serves this purpose for the quantification of endogenous desmosterol and is a valuable tool in broader sterol analysis.[3]

Desmosterol: A Key Intermediate in Cholesterol Biosynthesis and Signaling

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). Beyond its role as a biosynthetic intermediate, desmosterol has emerged as a significant signaling molecule, acting as an endogenous ligand for Liver X Receptors (LXRs). LXRs are critical regulators of lipid metabolism, and their activation by desmosterol influences cholesterol homeostasis and inflammatory responses. Accurate quantification of desmosterol is therefore essential for studying cholesterol metabolism, LXR signaling, and their roles in various physiological and pathological processes, including atherosclerosis and Alzheimer's disease.

The Bloch Pathway of Cholesterol Biosynthesis

The Bloch pathway is a major route for the de novo synthesis of cholesterol. The final step of this pathway is the reduction of desmosterol to cholesterol. Measuring desmosterol levels can provide insights into the rate of cholesterol synthesis via this pathway.

References

Desmosterol-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Desmosterol-d6, a deuterated form of desmosterol. This document is intended to serve as a core resource for researchers and professionals involved in drug development and various scientific fields where the accurate quantification and study of desmosterol are crucial.

Core Physical and Chemical Properties

This compound, also known as 24-dehydro Cholesterol-d6, is primarily utilized as an internal standard for the precise quantification of desmosterol in biological samples using mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its structural similarity to the endogenous analyte, with the key difference of deuterium labeling, allows for accurate correction of sample loss during preparation and analytical variability.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| IUPAC Name | cholesta-5,24-dien-26,26,26,27,27,27-d6-3β-ol[1][2] |

| Synonyms | 24-dehydrocholesterol-d6, this compound |

| CAS Number | 1246298-67-8 |

| Molecular Formula | C27H38D6O |

| Formula Weight | 390.7 g/mol |

| Property | Value |

| Appearance | Solid, White to off-white powder |

| Purity | ≥98% (24-dehydro Cholesterol), ≥99% deuterated forms (d1-d6) |

| Formulation | A solid |

| Melting Point | Data not available for this compound. The melting point of unlabeled desmosterol is 121.5 °C. |

| Boiling Point | Data not available for this compound. |

| Solubility | DMF: 50 mg/ml, Ethanol: 0.25 mg/ml |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years at -20°C |

Biological Significance and Applications

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. Structurally, it differs from cholesterol only by a double bond at the C24 position. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

Defects in cholesterol synthesis can lead to a condition known as desmosterolosis, which is characterized by an accumulation of excess desmosterol. Desmosterol has also been shown to activate liver X receptor (LXR) target genes.

Due to its role in these critical biological pathways, the accurate measurement of desmosterol levels is essential in various research areas, including:

-

Metabolic studies: Investigating cholesterol metabolism and its dysregulation.

-

Neuroscience: Desmosterol transiently accumulates in the developing brain, constituting up to 30% of total brain sterol. Its levels are also being investigated in the context of Alzheimer's disease.

-

Inflammatory responses: Desmosterol has been found to integrate macrophage lipid metabolism and inflammatory responses.

-

Virology: this compound has been used as a substitute for desmosterol in hepatitis C virus (HCV) based viral assays.

Experimental Protocols and Methodologies

This compound is a critical tool for quantitative analysis. Below are general outlines of experimental approaches where this internal standard is employed.

Quantification of Desmosterol by LC-MS

A common application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous desmosterol in biological matrices such as plasma or tissue homogenates.

General Workflow:

-

Sample Preparation: A known amount of this compound is spiked into the biological sample.

-

Extraction: Lipids, including desmosterol and the internal standard, are extracted from the matrix using an appropriate organic solvent system.

-

Chromatographic Separation: The extracted lipids are separated using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Quantification: The peak area ratio of the analyte (desmosterol) to the internal standard (this compound) is used to calculate the concentration of desmosterol in the original sample, correcting for any variations during sample preparation and analysis.

Experimental Workflow for LC-MS Quantification

Caption: General workflow for the quantification of desmosterol using this compound as an internal standard in LC-MS.

Signaling and Metabolic Pathways

Desmosterol is a key intermediate in the Bloch pathway for cholesterol biosynthesis. Understanding this pathway is crucial for interpreting data related to desmosterol levels.

Bloch Pathway of Cholesterol Biosynthesis

Caption: Simplified diagram of the final step in the Bloch pathway of cholesterol biosynthesis, showing the conversion of desmosterol to cholesterol.

References

The Indispensable Role of Desmosterol-d6 in Advancing Lipidomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount. This technical guide delves into the critical applications of Desmosterol-d6, a deuterated analog of desmosterol, as an indispensable tool in modern lipidomics research. From its foundational use as an internal standard in mass spectrometry to its application in elucidating complex metabolic pathways, this compound empowers researchers to achieve robust and reproducible results. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and visual representations of the biological pathways it helps to unravel.

Core Applications of this compound in Lipidomics

This compound serves as a cornerstone in a variety of lipidomics applications, primarily due to its chemical similarity to endogenous desmosterol, with the key distinction of a stable isotope label. This property makes it an ideal internal standard for quantitative analysis.

1. Gold Standard for Desmosterol Quantification: The most prevalent application of this compound is as an internal standard for the accurate measurement of desmosterol levels in diverse biological matrices, including plasma, cerebrospinal fluid (CSF), and tissue extracts.[1][2] By adding a known amount of this compound to a sample prior to processing, variations introduced during sample preparation, extraction, and analysis can be normalized, leading to highly accurate quantification of the endogenous analyte.[3]

2. Elucidating Cholesterol Biosynthesis: Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[4][5] The enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) catalyzes the conversion of desmosterol to cholesterol. This compound can be used in metabolic labeling studies to trace the flux through this terminal step of cholesterol synthesis, providing insights into the regulation of this critical pathway in various physiological and pathological states.

3. Investigating Liver X Receptor (LXR) Signaling: Desmosterol has been identified as a key endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. By activating LXRs, desmosterol influences the expression of genes involved in cholesterol efflux and fatty acid synthesis. Studies utilizing this compound can help to dissect the specific roles of desmosterol in LXR activation and its downstream effects.

4. Probing the Sterol Regulatory Element-Binding Protein (SREBP) Pathway: In addition to its role as an LXR agonist, desmosterol can also modulate the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. Desmosterol has been shown to inhibit the processing of SREBP-2, thereby reducing the expression of its target genes.

Quantitative Data for Mass Spectrometry-Based Analysis

The use of this compound as an internal standard is reliant on the ability to distinguish it from its endogenous counterpart by mass spectrometry. The following tables summarize key quantitative parameters for the analysis of desmosterol and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Desmosterol | 367.3 | 147.1 | Positive APCI | |

| Desmosterol | 367.4 | 147.1 | Positive APCI | |

| This compound | 373.3 | - | Positive APCI (SIM) | |

| Desmosterol | 441 [M+-CH3] | - | GC-MS (SIM) | |

| This compound | 447 [M+-CH3] | - | GC-MS (SIM) |

Table 1: Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) transitions for Desmosterol and this compound.

| Analytical Platform | Calibration Range | Correlation Coefficient (r²) | Reference |

| LC/APCI-MS | 10–30,000 ng/ml (in human plasma) | > 0.999 |

Table 2: Example of a calibration curve for the quantification of desmosterol using this compound as an internal standard.

Experimental Protocols

The following are detailed methodologies for the quantification of desmosterol in biological samples using this compound as an internal standard. These protocols are based on established methods in the literature.

Protocol 1: Quantification of Desmosterol in Human Plasma using LC-MS/MS

This protocol outlines the steps for extracting and quantifying desmosterol from human plasma.

1. Sample Preparation and Internal Standard Spiking:

- Thaw frozen human plasma samples on ice.

- To a 100 µL aliquot of plasma, add a known amount of this compound (e.g., 1 µg) dissolved in ethanol.

2. Saponification:

- Add 100 µL of 50% (w/v) potassium hydroxide to the plasma sample.

- Vortex thoroughly and incubate at 70°C for 60 minutes to hydrolyze cholesteryl esters.

3. Liquid-Liquid Extraction:

- After cooling, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8).

- Vortex vigorously and centrifuge to separate the phases.

- Carefully transfer the upper organic (hexane) layer to a clean tube.

- Repeat the hexane extraction on the aqueous layer and pool the organic extracts.

4. Sample Derivatization (for GC-MS, if applicable):

- Dry the pooled hexane extract under a stream of nitrogen.

- Reconstitute the residue in a suitable solvent for LC-MS analysis or proceed with derivatization for GC-MS analysis (e.g., with BSTFA + 1% TMCS).

5. LC-MS/MS Analysis:

- Chromatography: Employ a C18 reversed-phase column for separation.

- Mobile Phase: Use a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium formate and formic acid.

- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

- Detection: Monitor the specific precursor-to-product ion transitions for desmosterol and this compound as detailed in Table 1.

Protocol 2: Experimental Workflow for Cellular Sterol Analysis

This workflow describes the general steps for treating cultured cells and analyzing changes in sterol profiles.

Caption: A generalized workflow for studying cellular sterol metabolism.

Visualizing the Molecular Pathways

Understanding the biological context of desmosterol is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which desmosterol plays a regulatory role.

The Bloch Pathway of Cholesterol Biosynthesis

This pathway highlights the final steps in cholesterol synthesis, where this compound is instrumental for studying the conversion of desmosterol to cholesterol.

Caption: The terminal steps of the Bloch pathway for cholesterol biosynthesis.

Regulation of Lipid Homeostasis by Desmosterol

This diagram illustrates the dual regulatory role of desmosterol on the LXR and SREBP signaling pathways.

Caption: Desmosterol's dual role in regulating lipid metabolism pathways.

References

- 1. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

Understanding the Isotopic Purity of Desmosterol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Desmosterol-d6, a crucial internal standard for the accurate quantification of its non-labeled counterpart, desmosterol, in various biological matrices. Understanding the isotopic distribution of this deuterated standard is paramount for ensuring the precision and reliability of mass spectrometry-based analytical methods in research, clinical diagnostics, and drug development.

Introduction to this compound

This compound (cholesta-5,24-dien-3β-ol-26,26,26,27,27,27-d6) is a stable isotope-labeled form of desmosterol, an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[1][2] Its chemical formula is C₂₇H₃₈D₆O, and it has a molecular weight of approximately 390.7 g/mol .[1][2] Due to its structural similarity and distinct mass from endogenous desmosterol, this compound serves as an ideal internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Isotopic Purity Data

The isotopic purity of a deuterated standard is a critical parameter that defines its quality. It refers to the percentage of the molecules that contain the specified number of deuterium atoms. Commercially available this compound is characterized by a high degree of deuterium incorporation. The following table summarizes the typical isotopic purity specifications from leading suppliers.

| Parameter | Specification | Source |

| Deuterated Forms (d₁-d₆) | ≥99% | Cayman Chemical |

| Non-deuterated Form (d₀) | ≤1% | Cayman Chemical |

| Purity (by TLC) | >99% | Avanti Polar Lipids |

This high level of enrichment ensures a minimal contribution from the d₀ isotopologue to the signal of the endogenous, non-labeled desmosterol, thereby enhancing the accuracy of quantification.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the distribution of deuterated species and the location of the deuterium atoms.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful tool for quantifying the relative abundance of each isotopologue (d₀ to d₆) of this compound.

3.1.1. Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.

3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight) coupled with a liquid chromatography system.

-

Chromatographic Column: A C18 reverse-phase column is typically used for the separation of sterols.

-

Mobile Phase: A gradient of methanol and water is commonly employed.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to include all expected isotopologues. The M-17 (loss of OH) fragment is often monitored for sterols.

-

Monitored Ions:

-

Desmosterol (d₀): m/z 367.3

-

This compound (d₆): m/z 373.3

-

3.1.3. Data Analysis

-

Extract the ion chromatograms for each of the expected isotopologues (d₀ to d₆).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides confirmation of the deuterium labeling positions and can be used to estimate isotopic enrichment.

3.2.1. Sample Preparation

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

3.2.2. ¹H NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure: Acquire a standard proton (¹H) NMR spectrum.

-

Analysis: The absence or significant reduction of proton signals at the C26 and C27 positions of the desmosterol side chain confirms successful deuteration at these sites. The presence of any residual proton signals can be integrated and compared to a non-deuterated standard to estimate the level of isotopic enrichment.

3.2.3. ²H NMR Analysis

-

Procedure: Acquire a deuterium (²H) NMR spectrum.

-

Analysis: The presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium into the molecule.

Visualizing the Workflow

The following diagrams illustrate the key workflows for assessing the isotopic purity of this compound.

Conclusion

The high isotopic purity of commercially available this compound, typically exceeding 99% for deuterated forms, makes it an excellent internal standard for the sensitive and accurate quantification of desmosterol. The methodologies outlined in this guide, employing high-resolution mass spectrometry and NMR spectroscopy, provide a robust framework for researchers to verify the isotopic integrity of their standards, ensuring the validity of their experimental results. Adherence to these analytical principles is fundamental for high-quality research in the fields of lipidomics, metabolic studies, and clinical diagnostics.

References

The Indispensable Role of Deuterated Standards: A Technical Guide to Desmosterol-d6 in Quantitative Experiments

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in the fields of lipidomics and drug development, the accuracy and reliability of experimental data are paramount. This technical guide delves into the critical role of isotopically labeled internal standards, specifically focusing on the comparison between Desmosterol-d6 and its non-deuterated counterpart, desmosterol, in experimental settings. The use of deuterated standards is not merely a methodological preference but a fundamental necessity for robust and reproducible quantification, especially when employing sensitive techniques like mass spectrometry.

Core Principles: The Advantage of Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis.[1] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte of interest (e.g., this compound) to a sample at the earliest stage of preparation.[1] This "internal standard" is chemically identical to the endogenous analyte (desmosterol) but has a different mass due to the incorporation of stable isotopes like deuterium.[1]

The fundamental principle is that the deuterated standard will behave identically to the non-deuterated analyte throughout the entire experimental workflow, including extraction, derivatization, chromatography, and ionization.[2] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the deuterated internal standard, any variations or losses that occur during the experimental process can be effectively normalized. This leads to a significant improvement in the accuracy and precision of the quantification.[2]

Data Presentation: Quantitative Comparison

The primary advantage of using this compound as an internal standard is the mitigation of matrix effects. The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either ion suppression or enhancement, compromising the accuracy of the results. A deuterated internal standard, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate correction.

| Parameter | Desmosterol with this compound Internal Standard | Desmosterol without Internal Standard (Expected Outcome) |

| Linearity (R²) | >0.99 | Variable, susceptible to matrix effects |

| Accuracy (% Bias) | Within ±15% | Can be significantly >15% due to matrix effects |

| Precision (%RSD) | <15% | Often >15%, showing higher variability |

| Recovery | High and consistent | Variable and potentially incomplete |

| Matrix Effect | Significantly minimized | Prone to ion suppression or enhancement |

Table 1. Comparison of Expected Performance Metrics. This table summarizes the expected performance of a quantitative assay for desmosterol with and without the use of a deuterated internal standard like this compound, based on established principles of bioanalytical method validation.

The following table presents validation data from a published LC-MS method for the quantification of sterol intermediates, including desmosterol, highlighting the performance achievable with this methodology.

| Sterol Intermediate | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Accuracy (% Recovery) | Repeatability (%RSD) |

| Zymosterol | 3.5 | 10.6 | 0.9999 | 95.2 | 3.5 |

| Desmosterol | 4.5 | 13.6 | 0.9997 | 96.1 | 4.5 |

| Lathosterol | 5.2 | 15.7 | 0.9997 | 101.2 | 5.2 |

Table 2. Validation Data for Sterol Intermediates using LC-MS. This table shows the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and repeatability for the analysis of various sterol intermediates, including desmosterol.

Experimental Protocols

Protocol 1: Quantification of Desmosterol in Biological Samples using Isotope Dilution LC-MS

This protocol outlines a general procedure for the quantification of desmosterol in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of the biological sample, add a known amount of this compound (e.g., 1 µg) in a suitable solvent.

-

Perform saponification to hydrolyze any desmosteryl esters by adding 100 µL of 50% potassium hydroxide and incubating at 70°C for 60 minutes.

-

Perform liquid-liquid extraction by adding 2 mL of hexane and 0.5 mL of phosphate-buffered saline (pH 6.8). Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper organic phase (containing the sterols) to a clean tube.

-

Dry the organic extract under a stream of nitrogen gas.

2. Derivatization (for GC-MS):

-

Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., methanol/isopropanol).

-

Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase).

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both desmosterol and this compound. For example, for desmosterol, the transition m/z 367.3 → [product ion] and for this compound, m/z 373.3 → [product ion] might be used.

4. Data Analysis:

-

Calculate the peak area ratio of desmosterol to this compound.

-

Generate a calibration curve using known concentrations of non-deuterated desmosterol spiked with the same amount of this compound as the samples.

-

Determine the concentration of desmosterol in the samples by interpolating their peak area ratios on the calibration curve.

Visualization of Key Pathways and Workflows

Cholesterol Biosynthesis: The Bloch Pathway

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. The final step in this pathway is the reduction of the C24-C25 double bond in desmosterol by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

References

The Pivotal Role of Desmosterol and Its Deuterated Analog in Cellular Metabolism and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmosterol, the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, has emerged from the shadow of its well-known successor to be recognized as a critical signaling molecule and a master regulator of lipid metabolism.[1] Its unique biological functions extend beyond its role as a mere intermediate, implicating it in a spectrum of physiological and pathological processes, including neurodevelopment, inflammation, and cancer.[2][3] The advent of stable isotope labeling, particularly the use of deuterated desmosterol analogs, has further revolutionized the study of its metabolic fate and flux, offering unprecedented insights for therapeutic intervention and drug development. This technical guide provides a comprehensive overview of the biological significance of desmosterol, the utility of its deuterated analogs, detailed experimental protocols, and a summary of key quantitative data.

Biological Significance of Desmosterol

Desmosterol (cholesta-5,24-dien-3β-ol) is structurally similar to cholesterol, with the key difference being an additional double bond at the C24 position in its side chain.[1] This subtle structural variance imparts distinct biological activities.

Cholesterol Biosynthesis

Desmosterol is the final intermediate in the Bloch pathway of cholesterol synthesis, where it is converted to cholesterol by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).[2] The regulation of DHCR24 activity is a critical control point in cholesterol homeostasis.

Regulation of Lipid Metabolism

Desmosterol is a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a central role in regulating cholesterol, fatty acid, and glucose metabolism. Activation of LXR by desmosterol initiates a signaling cascade that promotes cholesterol efflux and inhibits inflammatory responses in macrophages. Furthermore, desmosterol can modulate the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which governs the expression of genes involved in cholesterol and fatty acid synthesis.

Neurodevelopment and Function

During brain development, there is a transient but significant accumulation of desmosterol, suggesting a specific role in this process. Desmosterol is crucial for proper neuronal arborization and synaptic development. Dysregulation of desmosterol metabolism, as seen in the rare genetic disorder desmosterolosis caused by mutations in the DHCR24 gene, leads to severe neurological deficits.

Inflammation and Immunity

Desmosterol exhibits significant immunomodulatory properties. By activating LXR, it can suppress pro-inflammatory gene expression in macrophages. Inhibition of DHCR24, leading to an accumulation of desmosterol, has been shown to increase the biosynthesis of anti-inflammatory polyunsaturated fatty acids (PUFAs).

Role in Disease

-

Nonalcoholic Steatohepatitis (NASH): Elevated levels of desmosterol in the serum and liver are associated with the severity of NASH, suggesting it could serve as a biomarker for disturbed liver cholesterol metabolism.

-

Cancer: The role of desmosterol in cancer is complex and appears to be context-dependent. Some studies suggest that elevated desmosterol levels may be associated with certain cancers, while others explore the therapeutic potential of targeting DHCR24.

-

Demyelinating Diseases: Desmosterol plays a role in repairing inflamed, demyelinated lesions, as seen in conditions like multiple sclerosis, by activating LXR signaling which promotes remyelination.

Deuterated Desmosterol: A Powerful Tool in Metabolic Research

The use of deuterated analogs of desmosterol, where one or more hydrogen atoms are replaced by deuterium, provides a powerful tool for tracing its metabolic fate and quantifying its turnover in biological systems. Deuterium is a non-radioactive, stable isotope of hydrogen, making it safe for use in a wide range of in vitro and in vivo studies.

Advantages of Deuterium Labeling

-

Non-invasive Tracing: Deuterated compounds can be administered to cells or organisms, and their incorporation into various lipid species can be tracked over time using mass spectrometry.

-

Kinetic Studies: This approach allows for the determination of the rates of synthesis, conversion, and degradation of desmosterol and its metabolites.

-

Flux Analysis: It enables the quantitative analysis of metabolic pathways involving desmosterol, providing insights into how these pathways are altered in disease states.

-

Structural Biology: Deuterated lipids can simplify nuclear magnetic resonance (NMR) spectra, aiding in the structural analysis of membrane proteins and their interactions with sterols.

Quantitative Data Summary

The following tables summarize key quantitative data related to desmosterol levels in various biological contexts.

| Condition | Tissue/Fluid | Analyte | Fold Change/Correlation | Reference |

| Nonalcoholic Steatohepatitis (NASH) | Serum | Desmosterol | Higher in NASH vs. simple steatosis (P = 0.002) | |

| Nonalcoholic Steatohepatitis (NASH) | Liver | Desmosterol | Positively correlated with steatosis and inflammation (P < 0.05) | |

| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Serum | Desmosterol | Significantly different by inflammation grade (P = 0.004) | |

| Developing Mouse Brain (P0) | Brain | Desmosterol | Second most abundant sterol | |

| Dhcr24-KO Mice (P0) | Brain | Desmosterol | Almost entirely replaced cholesterol |

Table 1: Desmosterol Levels in Disease and Development

| Cell Line | Treatment | Effect | Reference |

| J774 Macrophages (DHCR24-deficient) | Desmosterol | Sustains cell proliferation in the absence of cholesterol | |

| J774 Macrophages (DHCR24-deficient) | Desmosterol | Suppresses SREBP processing and activates LXR-targeted genes |

Table 2: In Vitro Effects of Desmosterol

Experimental Protocols

Quantification of Desmosterol by GC-MS

This protocol outlines a general method for the quantification of desmosterol in cell pellets using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cell pellet

-

Internal standard (e.g., deuterated desmosterol)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

1 M KOH in methanol

-

Hexane

-

Pyridine

-

BSTFA + 1% TMCS (derivatizing agent)

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in deionized water and add the internal standard.

-

Add chloroform:methanol (2:1) and vortex vigorously.

-

Add 0.9% NaCl solution to induce phase separation and centrifuge.

-

Collect the lower organic phase.

-

-

Saponification:

-

Evaporate the solvent from the organic phase under nitrogen.

-

Add 1 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

-

-

Non-saponifiable Lipid Extraction:

-

Add water and hexane to the saponified sample, vortex, and centrifuge.

-

Collect the upper hexane layer and repeat the extraction.

-

-

Derivatization:

-

Evaporate the pooled hexane fractions to dryness.

-

Add pyridine and BSTFA + 1% TMCS, cap tightly, and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the TMS derivatives of desmosterol and cholesterol.

-

Monitor characteristic ions for desmosterol (e.g., m/z 384 for the underivatized molecule, specific fragments for the TMS derivative) and the internal standard for quantification.

-

Quantification of Desmosterol by LC-MS

This protocol provides a general workflow for the quantification of desmosterol from cell or plasma extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Dried lipid extract

-

Internal standard (e.g., deuterated desmosterol)

-

LC-MS system with a C18 column

-

Mobile phase solvents (e.g., water with formic acid and acetonitrile)

Procedure:

-

Sample Preparation:

-

Reconstitute the dried lipid extract in a suitable injection solvent.

-

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program to separate desmosterol from other lipids.

-

-

MS Detection:

-

Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific molecular ions or fragment ions of desmosterol (e.g., m/z 367.3 [M+H–H2O]+) and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of desmosterol.

-

Calculate the concentration of desmosterol in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Metabolic Labeling with Deuterated Precursors

This protocol describes a general approach for studying desmosterol metabolism using a deuterated precursor like deuterium oxide (D2O).

Materials:

-

Cell culture or animal model

-

Deuterium oxide (D2O) or other deuterated precursors

-

Lipid extraction and analysis reagents (as in 4.1 or 4.2)

-

High-resolution mass spectrometer

Procedure:

-

Labeling:

-

For cell culture, replace a portion of the water in the culture medium with D2O.

-

For animal studies, provide D2O in the drinking water.

-

-

Time Course:

-

Collect samples (cells, tissues, or biofluids) at various time points after initiating labeling.

-

-

Lipid Extraction and Analysis:

-

Extract lipids from the collected samples.

-

Analyze the lipid extracts by high-resolution LC-MS to determine the incorporation of deuterium into desmosterol and other lipids.

-

-

Data Analysis:

-

Calculate the rate of deuterium incorporation to determine the turnover rate of desmosterol.

-

Analyze the distribution of deuterated isotopologues to gain insights into the biosynthetic pathways.

-

Signaling Pathways and Experimental Workflows

Conclusion

Desmosterol has transitioned from being viewed as a simple cholesterol precursor to a bioactive lipid with profound implications for cellular signaling and disease pathogenesis. Its ability to modulate key metabolic and inflammatory pathways through LXR and SREBP highlights its potential as a therapeutic target. The use of deuterated desmosterol analogs in metabolic studies offers a sophisticated and powerful approach to unravel the complexities of its metabolism and its role in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the multifaceted world of desmosterol and its significant biological roles.

References

A Technical Guide to High-Purity Desmosterol-d6 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available sources of high-purity Desmosterol-d6, a crucial internal standard for the accurate quantification of desmosterol in various biological matrices. This document outlines the technical specifications from leading suppliers, detailed experimental protocols for its application, and visual representations of its biological context and analytical workflows.

Commercial Sources and Specifications of High-Purity this compound

High-purity this compound is available from several reputable suppliers, catering to the needs of researchers in academia and the pharmaceutical industry. The following table summarizes the key quantitative data from prominent commercial sources, facilitating a direct comparison of their product offerings.

| Supplier | Product Number | Chemical Purity | Isotopic Enrichment (Deuterium Incorporation) | Formulation | Storage Temperature | Stability |

| Avanti Polar Lipids (dist. by Merck/Sigma-Aldrich) | 700040P | >99% (TLC)[1] | Not explicitly specified, sold as cholesta-5,24-dien-3β-ol-d6[1] | Powder[1] | -20°C[1] | ≥ 1 Year[2] |

| Cayman Chemical | 26777 | ≥98% (24-dehydro Cholesterol) | ≥99% deuterated forms (d1-d6); ≤1% d0 | Solid | -20°C | ≥ 4 years |

| MedChemExpress | HY-113224S | ≥98% | ≥99% | Solid | -20°C (1 month), -80°C (6 months) | 1 month at -20°C, 6 months at -80°C |

| InvivoChem | V4146 | ≥98% | Not explicitly specified | Crystalline Solid | -20°C | Not specified |

Experimental Protocols for the Application of this compound

This compound is primarily utilized as an internal standard in mass spectrometry-based assays for the precise quantification of endogenous desmosterol. Its stable isotope label allows for correction of sample loss during preparation and variations in instrument response.

Quantification of Desmosterol in Plasma and CSF by LC-MS

This protocol is adapted from methodologies developed for biomarker studies in Alzheimer's disease.

2.1.1. Sample Preparation

-

Internal Standard Spiking: To 100 µL of plasma or cerebrospinal fluid (CSF), add a known amount of this compound (e.g., 100 ng for CSF, 1 µg for plasma) dissolved in ethanol.

-

Saponification: Add 100 µL of 50% (w/v) potassium hydroxide to the sample, mix thoroughly, and incubate at 70°C for 60 minutes to hydrolyze sterol esters.

-

Lipid Extraction: After cooling, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8) and mix well. Centrifuge for 10 minutes at 2,000 x g to separate the phases.

-

Collection of Organic Phase: Carefully transfer the upper organic (hexane) phase to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., ethanol or methanol/isopropanol).

2.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 4.6 mm ID × 250 mm) to achieve separation of desmosterol from other sterols. A typical mobile phase gradient could involve water-methanol and methanol.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with an atmospheric pressure chemical ionization (APCI) source. Use selected ion monitoring (SIM) to detect the specific m/z values for desmosterol and this compound.

-

Desmosterol: m/z 367.3

-

This compound: m/z 373.3

-

-

Quantification: Construct a calibration curve using known concentrations of unlabeled desmosterol and a fixed concentration of this compound. The ratio of the peak area of the analyte to the internal standard is used for quantification.

Analysis of Brain Tissue Sterols by LC-MS

This protocol is based on methods used in neurodegenerative disease research.

2.2.1. Sample Preparation

-

Homogenization: Homogenize brain tissue specimens (60-140 mg) in 3.0 mL of cold chloroform/methanol (2:1, v/v).

-

Internal Standard Addition: Add a known amount of this compound (e.g., 250 ng) to the homogenate.

-

Lipid Extraction (Folch Method): Perform a classical Folch lipid extraction by adding water to create a biphasic system and collecting the lower chloroform phase containing the lipids.

-

Drying and Saponification: Dry the chloroform extract and then saponify the residue with ethanolic KOH to hydrolyze any sterol esters.

-

Final Extraction and Reconstitution: Extract the non-saponifiable lipids with hexane, dry the extract, and reconstitute it in ethanol for LC-MS analysis.

2.2.2. LC-MS Analysis

-

Chromatography and Mass Spectrometry: The LC-MS parameters are similar to those described for plasma and CSF analysis, monitoring the respective m/z values for desmosterol and its deuterated internal standard.

Signaling Pathways and Experimental Workflows

Desmosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis and plays a significant role in the regulation of lipid metabolism through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Cholesterol Biosynthesis: The Bloch Pathway

The following diagram illustrates the final steps of the Bloch pathway, highlighting the conversion of desmosterol to cholesterol.

Caption: The Bloch Pathway for Cholesterol Biosynthesis.

Regulatory Role of Desmosterol in Lipid Metabolism

Desmosterol acts as an endogenous ligand for LXRs, influencing the expression of genes involved in cholesterol transport and homeostasis. It also inhibits the processing of SREBPs, which are master regulators of cholesterol and fatty acid synthesis.

Caption: Desmosterol's dual regulatory role in lipid metabolism.

Experimental Workflow for Lipidomics Analysis using this compound

The following diagram outlines a typical workflow for quantitative lipidomics experiments employing this compound as an internal standard.

Caption: A typical lipidomics workflow using this compound.

Conclusion

High-purity this compound is an indispensable tool for researchers investigating the role of desmosterol in health and disease. Its commercial availability from multiple suppliers with well-defined specifications, coupled with established and validated experimental protocols, enables accurate and reproducible quantification in complex biological samples. The understanding of its role in key metabolic pathways further underscores its importance in lipidomics and drug development research. This guide provides a foundational resource for scientists and professionals to effectively source and utilize this compound in their studies.

References

A Technical Guide to the Safe Handling and Storage of Desmosterol-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for Desmosterol-d6 powder. Given that this material should be considered hazardous until more information is available, this guide synthesizes available data with established best practices for handling deuterated compounds and chemical powders in a laboratory setting.[1]

Compound Identification and Physicochemical Properties

This compound is the deuterated form of Desmosterol, an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[2][3] It is commonly used as an internal standard for the quantification of Desmosterol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 24-dehydro Cholesterol-d6, cholesta-5,24-dien-26,26,26,27,27,27-d6-3β-ol | |

| CAS Number | 1246298-67-8 | |

| Molecular Formula | C₂₇H₃₈D₆O | |

| Formula Weight | 390.7 g/mol | |

| Physical Form | Solid powder | |

| Purity | ≥98-99% | |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₆) | |

| Solubility | DMF: 50 mg/ml; Ethanol: 0.25 mg/ml | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C |

Hazard Identification and Toxicological Information

As of this writing, specific toxicological data for this compound is not publicly available. Suppliers issue a standard warning that the material should be considered hazardous until further information becomes available. Therefore, it is imperative to treat this compound with caution and assume it may possess unknown hazards.

General Safety Precautions:

-

Do not ingest or inhale.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands and any exposed skin thoroughly after handling.

-

This product is for research use only and is not intended for human or veterinary use.

Deuterated compounds are generally considered non-radioactive and safe for laboratory research use. However, the replacement of hydrogen with deuterium can alter the pharmacokinetic and toxicity profile of a drug compared to its non-deuterated counterpart.

Risk Assessment

Before handling this compound, a thorough risk assessment must be conducted. This process involves identifying potential hazards and implementing appropriate control measures to minimize risk.

Caption: Workflow for conducting a chemical risk assessment.

Safe Handling Procedures and Engineering Controls

Due to its form as a fine powder and the lack of toxicological data, this compound should be handled with appropriate engineering controls to prevent inhalation and contamination.

Engineering Controls

-

Weighing and Aliquoting: All manipulations of the powder, especially weighing, must be performed within a containment device such as a chemical fume hood, a containment ventilated enclosure (CVE), or a biological safety cabinet (BSC) to prevent the generation and dispersal of aerosols.

-

Ventilation: Ensure work is performed in a well-ventilated laboratory.

Handling Practices

-

Equilibration: Before opening, allow the sealed container to warm to room temperature to prevent condensation from accumulating on the cold powder.

-

Transfer: Use a spatula to handle the powder and avoid generating dust. Avoid pouring the powder directly from the bottle.

-

Container Management: Keep the container tightly sealed when not in use.

-

Housekeeping: Work surfaces should be decontaminated after use. Wet cleaning methods or a HEPA-filtered vacuum are recommended over dry sweeping.

Caption: General workflow for safely handling this compound powder.

Experimental Protocols: Reconstitution of this compound

The following is a general protocol for preparing a stock solution. This protocol is for reference only and should be adapted based on your specific experimental needs and risk assessment.

-

Preparation:

-

Allow the vial of this compound powder to reach room temperature before opening.

-

Perform all work inside a certified chemical fume hood or other containment device.

-

Don appropriate PPE (see Section 6.0).

-

-

Reconstitution:

-

Using a calibrated pipette with a chemically compatible tip, add the desired volume of an appropriate solvent (e.g., DMF, Ethanol) to the vial. Add the solvent slowly to avoid splashing.

-

Tightly cap the vial.

-

Gently vortex or sonicate the vial until the powder is completely dissolved. A clear solution with no visible particulate matter should be obtained.

-

For long-term stability of solutions, it is recommended to use an inert gas like argon or nitrogen to purge the solvent and the headspace of the vial.

-

-

Storage:

-

If the original vial is not suitable for long-term liquid storage, transfer the solution to a clean glass vial with a Teflon-lined cap.

-

Store the solution at -20°C, protected from light.

-

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Change gloves frequently and immediately if contaminated. |

| Body Protection | A laboratory coat. | Protects skin and clothing from contamination. |

| Respiratory | An N95 or higher-rated respirator may be required. | Necessary when handling powders outside of a containment device or if the risk assessment indicates a high potential for aerosolization. |

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

-

Powder: Store the solid powder at or below -20°C in a tightly sealed container.

-

Solutions: Store solutions in organic solvents at -20°C in glass vials with Teflon-lined caps. To prevent degradation and hydrogen-deuterium exchange, store solutions under an inert atmosphere (argon or nitrogen) and protect them from light.

-

Degradation: Be aware of potential degradation pathways for deuterated compounds, such as hydrogen-deuterium exchange with atmospheric moisture or protic solvents, and light-catalyzed degradation.

Accidental Release and First Aid Measures

-

Spills: In case of a powder spill, avoid creating dust. If inside a fume hood, decontaminate the area using a wet wipe or a HEPA vacuum. If a spill occurs outside of a containment device, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Considerations

Dispose of unused this compound and any contaminated materials (e.g., vials, pipette tips, gloves) as hazardous chemical waste. All disposal methods must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

References

Methodological & Application

Application Note: Quantification of Sterols using Desmosterol-d6 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are essential lipids involved in numerous physiological processes, including membrane structure, signaling, and as precursors for hormones and bile acids. Desmosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis and has been identified as a potential biomarker for various diseases, including Alzheimer's disease.[1] Accurate quantification of desmosterol and other related sterols in biological matrices is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the analysis of sterols in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) with Desmosterol-d6 as an internal standard.

Cholesterol Biosynthesis: The Bloch Pathway

Desmosterol is the immediate precursor to cholesterol in one of the two main cholesterol biosynthesis pathways, the Bloch pathway. Understanding this pathway is essential for interpreting the significance of desmosterol levels.

Caption: The Bloch pathway of cholesterol biosynthesis, highlighting the conversion of lanosterol to cholesterol via desmosterol.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of sterols from human plasma.

Materials and Reagents

-

This compound (Internal Standard)

-

Sterol standards (Desmosterol, Cholesterol, etc.)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Potassium hydroxide (KOH)

-

Phosphate-buffered saline (PBS)

-

Ultrapure water

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of human plasma, add 1 µg of this compound internal standard.

-

Add 100 µL of 50% potassium hydroxide solution.

-

Vortex thoroughly and incubate at 70°C for 60 minutes for saponification.

-

After cooling, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

-

Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Carefully transfer the upper organic (hexane) layer to a clean tube.

-

Repeat the hexane extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 200 µL of isopropanol for LC-MS/MS analysis.

Experimental Workflow

Caption: Workflow for the preparation and analysis of sterols from plasma samples.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Setting |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution (method dependent) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Setting |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

| Ion Source Temp. | 300°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Desmosterol | 367.4 | 147.1[1] |

| Lathosterol | 369.3 | 161.1[1] |

| Lanosterol | 409.4 | 109.1[1] |

| This compound (IS) | 373.3 | (Optimize in lab, e.g., 355.3) |

Note: The product ion for this compound should be determined and optimized in the user's laboratory. The precursor ion is based on available data.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of sterols.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/mL) | R² |

| Desmosterol | 0.1 - 10 | >0.99[1] |

| Lathosterol | 0.1 - 10 | >0.99 |

| Lanosterol | 0.1 - 10 | >0.99 |

Table 2: Method Validation Parameters

| Parameter | Desmosterol | Lathosterol | Lanosterol |

| LLOQ (µg/mL) | 0.1 | 0.1 | 0.1 |

| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |

Data presented are representative values from published methods and should be verified by the end-user.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of desmosterol and other sterols in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reproducible, making it a valuable tool for researchers and professionals in drug development and clinical research. The provided workflows and data tables offer a solid foundation for implementing this analytical method in the laboratory.

References

Revolutionizing Sterol Analysis: Desmosterol-d6 as a Robust Internal Standard for GC-MS Quantification

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for lipidomic research and drug development, the use of Desmosterol-d6 as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis offers a highly accurate and reliable method for the quantification of desmosterol. This application note provides detailed protocols and validation data for researchers, scientists, and professionals in drug development, establishing a new benchmark for precision in sterol analysis.